molecular formula C6H11NO3 B12885593 (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

Katalognummer: B12885593
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: WRHBCRWTZNBPIB-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxylic acid functional groups. Its stereochemistry is defined by the (2S,3S) configuration, indicating the spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis of enantiomerically enriched derivatives through effective cyclization reactions. For example, the synthesis can begin with the preparation of N-substituted amino acids, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid to an alcohol.

    Substitution: Replacement of the hydroxyl or carboxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid can produce a primary alcohol.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Differing in stereochemistry, leading to different biological activity.

    (2R,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Another stereoisomer with distinct properties.

Uniqueness

The uniqueness of this compound lies in its specific (2S,3S) configuration, which imparts unique chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(2S,3S)-3-hydroxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI-Schlüssel

WRHBCRWTZNBPIB-WHFBIAKZSA-N

Isomerische SMILES

CN1CC[C@@H]([C@H]1C(=O)O)O

Kanonische SMILES

CN1CCC(C1C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.